2'-Fluoro-5'-(trifluoromethyl)acetophenone
Overview
Description
2’-Fluoro-5’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6F4O and a molecular weight of 206.14 . It is also known by its IUPAC name 1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for 2’-Fluoro-5’-(trifluoromethyl)acetophenone is 1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
2’-Fluoro-5’-(trifluoromethyl)acetophenone is a colorless to yellow liquid . It has a molecular weight of 206.14 . The storage temperature is room temperature .Scientific Research Applications
Organic Synthesis
This compound can be used in organic synthesis as a building block due to its unique structure. The presence of the trifluoromethyl group can influence the properties of the resulting compounds, potentially leading to new materials with desirable characteristics .
Pharmaceutical Research
In pharmaceutical research, this compound could be used as a precursor in the synthesis of various drugs. The trifluoromethyl group is a common feature in many pharmaceuticals, and this compound could potentially be used to introduce this group into new drug candidates .
Material Science
In material science, this compound could be used in the development of new materials. The unique properties of the trifluoromethyl group could potentially lead to materials with novel characteristics .
Safety and Hazards
properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEGOARCMCIYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942316 | |
Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-5'-(trifluoromethyl)acetophenone | |
CAS RN |
202264-53-7, 202664-53-7 | |
Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202664-53-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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